

(R)-Ofloxacin-d3 solubility issues and solutions

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Compound of Interest

Compound Name: (R)-Ofloxacin-d3

Cat. No.: B584767

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(R)-Ofloxacin-d3 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility issues related to **(R)-Ofloxacin-d3**.

Frequently Asked Questions (FAQs)

Q1: What is **(R)-Ofloxacin-d3** and what are its basic chemical properties?

(R)-Ofloxacin-d3 is the deuterated form of (R)-Ofloxacin, a fluoroquinolone antibiotic.^{[1][2]} The deuterium labeling is typically on the N-methyl group of the piperazinyl ring.^[1] It is the R-enantiomer of the racemic mixture ofloxacin.^{[3][4]}

Table 1: Chemical Properties of **(R)-Ofloxacin-d3**

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₇ D ₃ FN ₃ O ₄	[1] [2] [5]
Molecular Weight	364.39 g/mol	[1] [5]
Appearance	White to off-white solid	[6]
Purity	≥98%	[7]
Storage	-20°C	[7]
Synonyms	(3R)-9-Fluoro-2,3-dihydro-3-methyl-10-[4-(methyl-d3)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, Dextrofloxacina-d3	[1] [2]

Q2: What is the expected solubility of **(R)-Ofloxacin-d3** in common laboratory solvents?

While specific solubility data for the d3-labeled variant is not extensively published, its solubility is expected to be very similar to that of (R)-Ofloxacin. Ofloxacin's solubility is known to be pH-dependent.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 2: Solubility of (R)-Ofloxacin in Various Solvents

Solvent	Solubility	Source
DMSO	~20 mg/mL	[7]
DMF	~20 mg/mL	[7]
Ethanol	~1 mg/mL	[7]
PBS (pH 7.2)	~10 mg/mL	[7]
Aqueous solution (pH 2-5)	Freely soluble	[8]
Aqueous solution (pH 7)	Sparingly to slightly soluble (~4 mg/mL)	[8]
Aqueous solution (pH >9)	Freely soluble	[8]

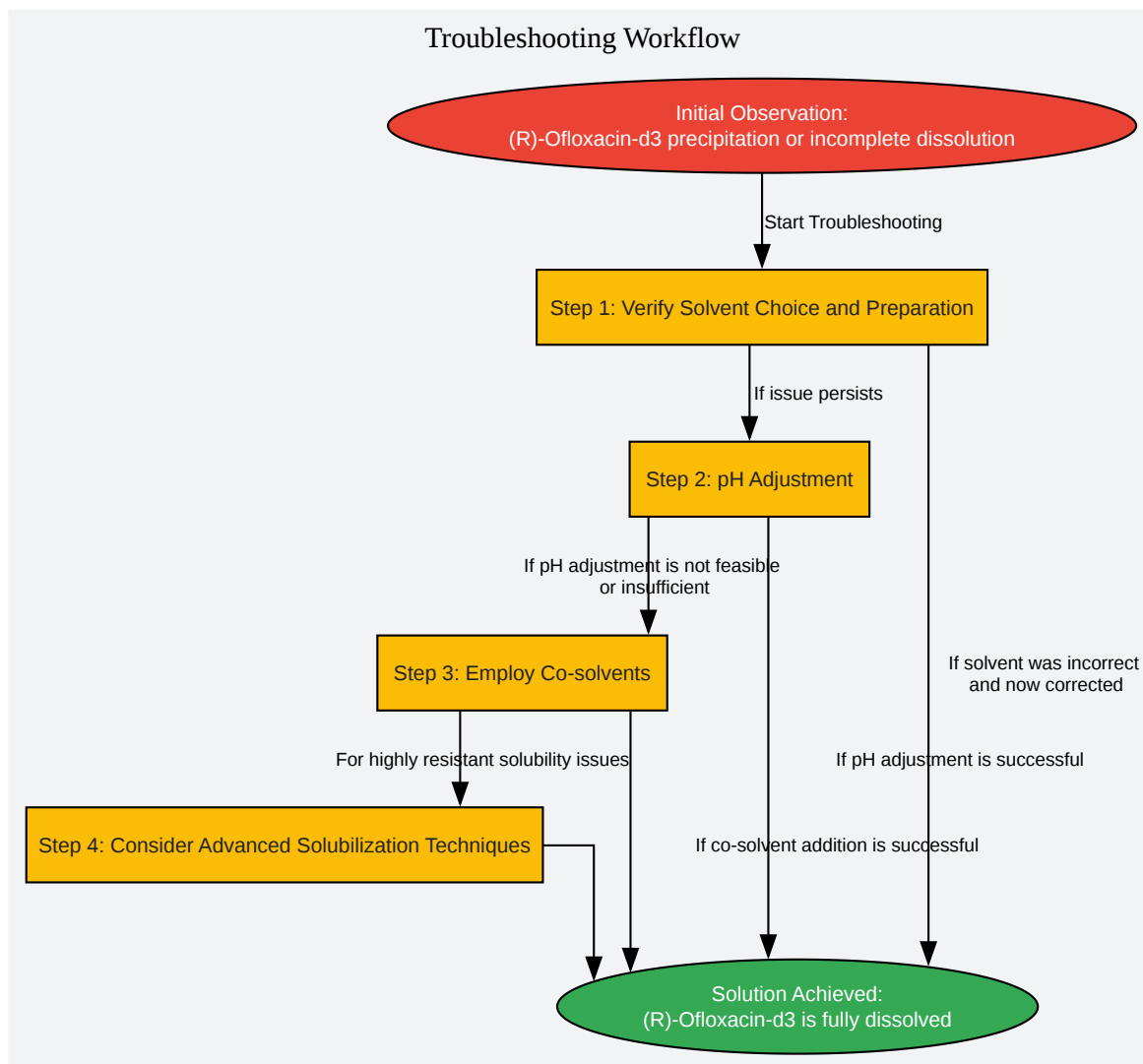
Q3: Why am I observing low solubility of **(R)-Ofloxacin-d3** in my neutral aqueous buffer?

Ofloxacin is an amphoteric molecule, meaning it has both acidic and basic functional groups. [11] Its solubility is lowest near its isoelectric point, which is at a near-neutral pH.[11] At this pH, the molecule exists predominantly as a zwitterion, which can lead to lower aqueous solubility. [11] Therefore, if you are working with a neutral buffer (e.g., PBS pH 7.4), you may encounter solubility challenges.

Troubleshooting Guide

Issue: **(R)-Ofloxacin-d3** is not dissolving in my chosen solvent.

This troubleshooting guide will walk you through a logical workflow to address solubility issues with **(R)-Ofloxacin-d3**.



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Caption: A stepwise guide to troubleshooting **(R)-Ofloxacin-d3** solubility issues.

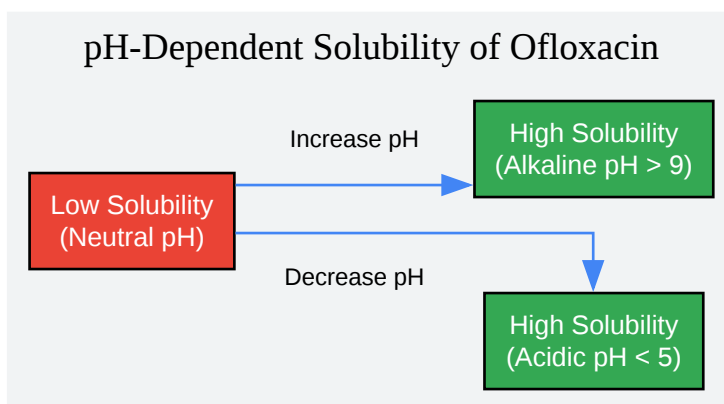
Step 1: Verify Solvent Choice and Preparation

- Action: Double-check that you are using an appropriate solvent based on the data in Table 2. For initial stock solutions, organic solvents like DMSO or DMF are recommended.^[7]
- Protocol:
 - Weigh the desired amount of **(R)-Ofloxacin-d3**.
 - Add the appropriate volume of DMSO or DMF to achieve a concentration of up to 20 mg/mL.
 - Vortex or sonicate the mixture to aid dissolution.
 - For aqueous experiments, further dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects in biological assays.^[7]

Step 2: pH Adjustment for Aqueous Solutions

If working in an aqueous medium, adjusting the pH can significantly improve solubility.

- Action: Modify the pH of your aqueous solution to be either acidic (pH < 5) or basic (pH > 9).
- Protocol:
 - Prepare your aqueous buffer.
 - While stirring, add small increments of a suitable acid (e.g., HCl) or base (e.g., NaOH) to adjust the pH to the desired range.
 - Once the target pH is reached and stable, add the **(R)-Ofloxacin-d3**.
 - Stir until the compound is fully dissolved.



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Caption: The relationship between pH and the solubility of ofloxacin.

Step 3: Employ Co-solvents

The use of co-solvents can enhance the solubility of poorly soluble drugs.^{[11][12]}

- Action: Introduce a water-miscible organic solvent or other solubilizing agents into your aqueous buffer.
- Common Co-solvents for Fluoroquinolones:
 - Polyethylene Glycols (PEGs), such as PEG-4000^[13]
 - Ethanol^[11]
 - Propylene Glycol (PG)^[11]
 - Glycerol^[11]
- Protocol:
 - Prepare a mixture of your aqueous buffer and the chosen co-solvent (e.g., 10-40% co-solvent in buffer).
 - Add **(R)-Ofloxacin-d3** to the co-solvent/buffer mixture.

- Stir or sonicate until dissolved. The optimal ratio of co-solvent to buffer may need to be determined empirically.

Step 4: Advanced Solubilization Techniques

For persistent solubility challenges, more advanced formulation strategies may be necessary.

- Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at the solid-state.[\[14\]](#)[\[15\]](#)
 - Carriers: PEG-6000, Lactose, Mannitol[\[14\]](#)
 - Methods:
 - Solvent Evaporation: Dissolve both the drug and the carrier in a common solvent, then evaporate the solvent to obtain a solid dispersion.[\[14\]](#)
 - Melting Method (Fusion): Melt the carrier and then dissolve the drug in the molten carrier, followed by cooling and solidification.[\[13\]](#)[\[14\]](#)
- Use of Surfactants: Ionic surfactants have been shown to be effective in solubilizing fluoroquinolones.[\[11\]](#)[\[12\]](#)
 - Example: Sodium Dodecyl Sulphate (SDS) has been reported to significantly increase the solubility of enrofloxacin, a related fluoroquinolone.[\[11\]](#)[\[12\]](#)

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

- Materials: **(R)-Ofloxacin-d3**, DMSO (analytical grade), analytical balance, volumetric flask, vortex mixer, and sonicator.
- Procedure:
 1. Accurately weigh 10 mg of **(R)-Ofloxacin-d3**.
 2. Transfer the powder to a 1 mL volumetric flask.

3. Add approximately 0.8 mL of DMSO to the flask.
4. Vortex the mixture for 1-2 minutes.
5. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.
6. Once dissolved, bring the final volume to 1 mL with DMSO.
7. Store the stock solution at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This is a general method and may require optimization for your specific instrumentation and application.

- Instrumentation: HPLC system with a Diode Array Detector (DAD).
- Column: A chiral column such as (R, R)-Whelk-O-2 is suitable for enantiomeric separation.[\[9\]](#)
- Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate (pH 2.6) and methanol (60:40, v/v).[\[9\]](#)
- Flow Rate: 1.8 mL/min.[\[9\]](#)
- Detection Wavelength: 298 nm.[\[13\]](#)
- Injection Volume: 20 µL.
- Procedure:
 1. Prepare a sample solution of **(R)-Ofloxacin-d3** in the mobile phase.
 2. Inject the sample onto the HPLC system.
 3. Monitor the chromatogram for the retention time and peak purity of **(R)-Ofloxacin-d3**.

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